(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile
Overview
Description
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is an organic compound that features both allyloxy and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with 4-allyloxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired acrylonitrile compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the interactions of nitro and allyloxy groups with biological molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the allyloxy group can undergo nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylacrylonitrile: Lacks the allyloxy group, making it less versatile in certain reactions.
4-allyloxybenzaldehyde: Lacks the nitro group, limiting its redox activity.
4-nitrobenzaldehyde: Lacks both the allyloxy and acrylonitrile groups, reducing its applicability in complex syntheses.
Uniqueness
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is unique due to the presence of both allyloxy and nitrophenyl groups, which provide a combination of reactivity and functionality not found in simpler compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-11-23-18-9-3-14(4-10-18)12-16(13-19)15-5-7-17(8-6-15)20(21)22/h2-10,12H,1,11H2/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLVQTITBKDCJX-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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